molecular formula C13H12FNO2 B13115673 Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate

Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B13115673
M. Wt: 233.24 g/mol
InChI Key: UGTRXESYZXUVFF-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorophenyl group and an ester functional group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
  • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
  • Methyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate

Uniqueness

This compound is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides versatility in chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)10-7-12(15-8-10)9-4-3-5-11(14)6-9/h3-8,15H,2H2,1H3

InChI Key

UGTRXESYZXUVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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